PEG4 Linker Length (~16.7 Å) Delivers Balanced Ternary Complex Geometry: >60% Degradation Efficiency Loss Below PEG4
Thalidomide-O-PEG4-OH incorporates a 19-atom PEG4 chain with a fully extended length of approximately 16.7 Å, providing spatial separation between the CRBN-binding thalidomide moiety and the target-protein ligand attachment point . This length falls within the reported optimal PROTAC linker window of 12–20+ carbon-equivalent atoms [1]. Published comparative analysis of CRBN-based PROTAC linker architectures shows that reducing the linker below PEG4 length decreases degradation efficiency by >60% for sterically constrained targets, while PEG8 elongation (35 atoms) yields only marginal degradation improvements (DC₅₀ ~5–50 nM vs. ~10–100 nM for PEG4) at the cost of reduced cell permeability . A 2026 study of Retro-2-based CRBN PROTACs with variable PEG linker lengths demonstrated for the first time that GSPT1 degradation is strictly dependent on flexible PEG chain length [2]. A curated meta-analysis of linker SAR studies normalized to linear linker length confirms that degradation potency (DC₅₀) follows a non-monotonic relationship with linker extension, with PEG4 representing a near-optimal compromise between ternary complex stabilization and physicochemical drug-likeness [1].
| Evidence Dimension | Linker length vs. degradation efficiency (CRBN-recruiting PROTACs) |
|---|---|
| Target Compound Data | PEG4: ~16.7 Å, 19 atoms; DC₅₀ ~10–100 nM; LogDpH7.4 ≈ -1.2 |
| Comparator Or Baseline | PEG2: ~8.4 Å, <12 atoms, DC₅₀ not reported (efficiency loss >60% per EvitaChem data) ; PEG8: ~35 Å, DC₅₀ ~5–50 nM ; Alkyl (C8): ~8 atoms, DC₅₀ >500 nM, solubility <0.1 mg/mL |
| Quantified Difference | PEG4 vs. shorter-than-PEG4 linkers: >60% degradation efficiency differential ; PEG4 vs. alkyl C8: ~5- to >50-fold improvement in DC₅₀ and >50-fold improvement in DMSO solubility |
| Conditions | CRBN-based PROTAC cellular degradation assays; linker architecture comparison table compiled by EvitaChem from published PROTAC SAR data ; GSPT1 degradation in Retro-2 PROTACs with PEG2–PEG6 linkers [2]; meta-analysis of linker SAR from Bemis et al. 2021 [1] |
Why This Matters
Selecting a PEG4 linker conjugate provides a pre-optimized spatial separation that avoids the steep degradation penalty (<60% residual activity) observed with shorter PEG2 linkers while preserving cell permeability that is eroded by longer PEG8 chains, directly reducing the empirical linker-screening burden in PROTAC development programs.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8065. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;268:117090. View Source
